Xylopine
Overview
Description
Xylopine is an aporphine alkaloid . It has been isolated from Guatteria amplifolia, a plant in the Annonaceae family . It has shown cytotoxic activity on cancer cells .
Molecular Structure Analysis
The molecular formula of Xylopine is C18H17NO3 . It has an average mass of 295.332 Da and a monoisotopic mass of 295.120850 Da .
Chemical Reactions Analysis
Xylopine has shown potent cytotoxicity in different cancer cell lines . It induces oxidative stress, causes G2/M cell cycle arrest, and triggers apoptosis in cancer cells . It also increases the production of reactive oxygen/nitrogen species (ROS/RNS), including hydrogen peroxide and nitric oxide .
Physical And Chemical Properties Analysis
Xylopine has a molecular formula of C18H17NO3 . Its average mass is 295.332 Da and its monoisotopic mass is 295.120850 Da .
Scientific Research Applications
Cytotoxic and Anticancer Properties
- Xylopine, an aporphine alkaloid, has shown potent cytotoxicity against various cancer cell lines, including human colon carcinoma HCT116 cells. It induces oxidative stress and triggers caspase-mediated apoptosis via a p53-independent pathway, suggesting its potential as an anticancer agent (Santos et al., 2017).
- Alkaloids isolated from the stem of Xylopia laevigata, including xylopine, exhibited cytotoxic activity against various tumor cell lines. Xylopine, specifically, induced G2/M cell cycle arrest and apoptotic cell death in HepG2 cells, further highlighting its anticancer potential (Menezes et al., 2016).
Antidepressant Effects
- Xylopia aethiopica fruit extract has demonstrated antidepressant-like effects in mice models. The mechanism involves interaction with serotonergic neurotransmission, indicating a potential application in treating depression (Biney et al., 2016).
Anti-inflammatory and Analgesic Properties
- Xylopic acid, a principal constituent from Xylopia aethiopica, has shown significant anti-inflammatory activity in acute inflammation models. It inhibits albumen denaturation and reduces oedema in various models, indicating its usefulness in managing inflammation (Osafo et al., 2018).
- An ethanol extract of Xylopia aethiopica fruits and its major constituent, xylopic acid, exhibited analgesic effects in murine models. These effects span across chemical, thermal, and mechanical pain models, underscoring the potential of xylopic acid in pain management (Woode et al., 2012).
Antimicrobial and Antioxidant Activities
- Xylopia sericea fruits' essential oil displayed significant in-vitro antibacterial and antioxidant activities. This aligns with the traditional use of these fruits in medicinal applications and as a food condiment (Mendes et al., 2017).
Hypolipidemic Effects
- Xylopia aethiopica seed extract has shown hypolipidemic effects in hypercholesterolemic rats. It influenced serum lipid profiles and oxidative stress markers, indicating its potential use in managing cholesterol-related conditions (Nwozo et al., 2011).
Safety And Hazards
Future Directions
While Xylopine has shown promising results in terms of its cytotoxic activity on cancer cells, more research is needed to fully understand its potential therapeutic applications . Further studies could focus on its synthesis, mechanism of action, and safety profile to pave the way for potential clinical trials.
properties
IUPAC Name |
(12R)-16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-20-12-2-3-13-11(6-12)7-14-16-10(4-5-19-14)8-15-18(17(13)16)22-9-21-15/h2-3,6,8,14,19H,4-5,7,9H2,1H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWCCZDSXIZJMF-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C4C(C2)NCCC4=CC5=C3OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C3=C4[C@@H](C2)NCCC4=CC5=C3OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965975 | |
Record name | 10-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xylopine | |
CAS RN |
517-71-5 | |
Record name | (7aR)-6,7,7a,8-Tetrahydro-10-methoxy-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=517-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xylopine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xylopine, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNZ7TH999H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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